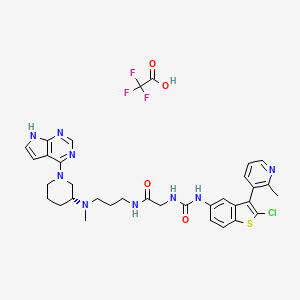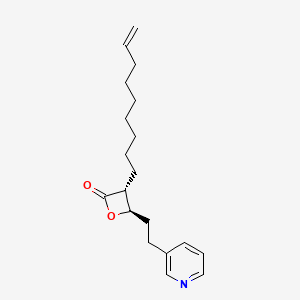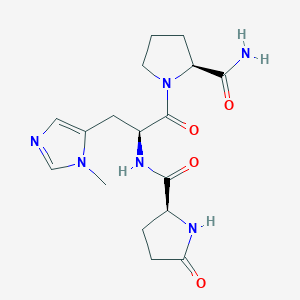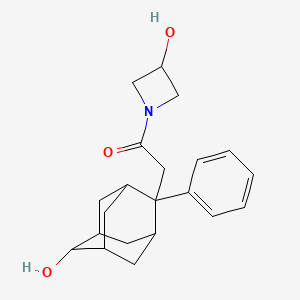
Dot1L-IN-1 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dot1L-IN-1 (TFA) is a highly potent and selective inhibitor of the enzyme disruptor of telomeric silencing 1-like (DOT1L). This compound is characterized by a dissociation constant (K_i) of 2 picomolar and an inhibitory concentration (IC_50) of less than 0.1 nanomolar. It effectively inhibits the dimethylation of histone H3 at lysine 79 (H3K79) and suppresses the activity of the HoxA9 promoter in HeLa and Molm-13 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dot1L-IN-1 (TFA) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The general methods used include:
Reagents and Solvents: All reagents and solvents are of commercial quality and used without further purification.
Column Chromatography: Normal phase column chromatography purifications are carried out using prepacked Silica Redi SepRf® cartridges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on Bruker 400 MHz or 600 MHz spectrometers.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analyses are performed with a Waters Acquity UPLC BSM, coupled to a Waters Acquity SQD mass spectrometer.
Industrial Production Methods
Industrial production methods for Dot1L-IN-1 (TFA) are not extensively documented in the public domain. the synthesis typically involves large-scale reactions and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dot1L-IN-1 (TFA) undergoes various chemical reactions, including:
Inhibition of H3K79 Dimethylation: This reaction involves the inhibition of the methylation of histone H3 at lysine 79.
Suppression of HoxA9 Promoter Activity: This reaction involves the suppression of the activity of the HoxA9 promoter in specific cell lines
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Dimethyl Sulfoxide (DMSO): Used as a solvent with a solubility of 50 mg/mL.
Ultrasonic Assistance: Used to enhance the solubility of the compound in DMSO.
Major Products Formed
The major products formed from these reactions include the inhibition of H3K79 dimethylation and the suppression of HoxA9 promoter activity, leading to the inhibition of cell proliferation in specific leukemia cell lines .
Wissenschaftliche Forschungsanwendungen
Dot1L-IN-1 (TFA) has several scientific research applications, including:
Cancer Research: It is used to study the role of DOT1L in leukemogenesis, particularly in mixed lineage leukemia (MLL)-rearranged leukemias.
Epigenetic Studies: It is used to investigate the epigenetic regulation of gene expression through the methylation of histone H3 at lysine 79.
Fibrosis Research: It has been implicated in the study of peritoneal fibrosis and the role of DOT1L in the expression and activation of protein tyrosine kinases.
Wirkmechanismus
Dot1L-IN-1 (TFA) exerts its effects by inhibiting the enzyme DOT1L, which is responsible for the methylation of histone H3 at lysine 79. This inhibition disrupts the methylation process, leading to changes in gene expression and the suppression of leukemogenesis. The molecular targets and pathways involved include the HoxA9 promoter and the methylation of histone H3 .
Vergleich Mit ähnlichen Verbindungen
Dot1L-IN-1 (TFA) is unique in its high potency and selectivity as a DOT1L inhibitor. Similar compounds include:
EPZ-5676: Another DOT1L inhibitor that has entered clinical trials but has shown modest clinical activity.
Other DOT1L Inhibitors: Various other inhibitors have been identified, but most require further optimization.
Dot1L-IN-1 (TFA) stands out due to its extremely low K_i and IC_50 values, making it one of the most potent inhibitors available .
Eigenschaften
Molekularformel |
C34H37ClF3N9O4S |
|---|---|
Molekulargewicht |
760.2 g/mol |
IUPAC-Name |
2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1 |
InChI-Schlüssel |
QQHCFTMTWPNCPT-VZYDHVRKSA-N |
Isomerische SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide](/img/structure/B10819778.png)


![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)